Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Overview
Description
Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the reaction of 5-bromo-1-ethylpyrazolo[3,4-b]pyridine-3-carboxylic acid with ethyl bromoacetate in ethanol. Sodium hydroxide is then added to the mixture and heated at reflux for several hours. The mixture is cooled and water is added. The product is extracted with ethyl acetate, dried with anhydrous sodium sulfate, and concentrated under reduced pressure.Molecular Structure Analysis
The molecular structure of Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is complex, with multiple bonds and functional groups . It is part of the pyrazolopyridine family, which can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. These include the reaction of 5-bromo-1-ethylpyrazolo[3,4-b]pyridine-3-carboxylic acid with ethyl bromoacetate, followed by hydrolysis and decarboxylation.Scientific Research Applications
Medicinal Chemistry: Drug Design and Development
Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a valuable scaffold in medicinal chemistry due to its structural similarity to purine bases like adenine and guanine . This compound is utilized in the design and synthesis of new pharmaceuticals, particularly as a core structure for the development of kinase inhibitors . These inhibitors can be effective in treating various cancers by blocking specific enzymes that promote cell growth.
Agriculture: Pesticide Formulation
In agriculture, this compound’s derivatives are explored for their potential use in pesticide formulations . The structural versatility allows for the creation of compounds that can interact with specific biological targets in pests, leading to the development of new, more effective pesticides.
Material Science: Organic Electronic Materials
The pyrazolopyridine core of Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be functionalized to create organic electronic materials . These materials are used in the production of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), contributing to advancements in flexible electronics and solar energy harvesting.
Environmental Science: Pollutant Detection
Derivatives of this compound are being studied for their use in environmental science, particularly in the detection of pollutants . The compound’s ability to form stable complexes with various metals can be harnessed in the development of sensors that detect heavy metals and other contaminants in water and soil.
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives are used as standards and reagents in chromatography and spectroscopy . Their well-defined structure and properties make them suitable for use in calibrating instruments and as reference compounds in the qualitative and quantitative analysis of complex mixtures.
Biochemistry: Enzyme Inhibition Studies
This compound is also significant in biochemistry for studying enzyme inhibition . It serves as a lead compound for synthesizing inhibitors against various enzymes, aiding in understanding enzyme mechanisms and the development of therapeutic agents for diseases where enzyme regulation plays a crucial role.
Future Directions
The future directions for the research and development of Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and related compounds are promising. There is ongoing research into the synthesis of pyrazolo[3,4-b]pyridine derivatives and their potential applications . The development of new synthetic methods and the exploration of their biological activity are areas of active research .
Mechanism of Action
- The primary target of this compound is a specific receptor or enzyme within the body. Unfortunately, detailed information about the exact target for Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is not available in the literature .
Target of Action
Its impact likely extends beyond a single pathway, affecting cellular processes and responses
properties
IUPAC Name |
ethyl 6-bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-3-16-10(15)6-4-7(11)12-9-8(6)5(2)13-14-9/h4H,3H2,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQRAULZZFPOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=NNC(=C12)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
CAS RN |
1396779-99-9 | |
Record name | Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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